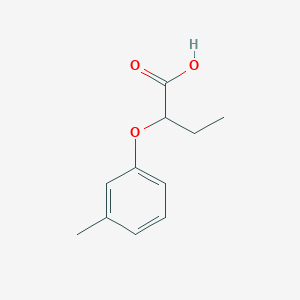

2-(3-Methylphenoxy)butanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-(3-methylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-10(11(12)13)14-9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGVSFFAZIAGTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406519 | |

| Record name | 2-(3-methylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113104-27-1 | |

| Record name | 2-(3-Methylphenoxy)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113104-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-methylphenoxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Development of Novel Synthetic Routes for 2-(3-Methylphenoxy)butanoic Acid

The creation of this compound with high purity and specific stereochemistry is paramount for its evaluation in various research contexts. Modern synthetic chemistry offers a toolbox of methodologies to achieve this, moving beyond classical approaches to embrace more precise and efficient strategies.

Stereoselective Synthesis Approaches

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of stereoselective synthetic methods for producing enantiomerically pure this compound is of significant interest.

One prominent strategy involves chemoenzymatic synthesis . This approach leverages the high stereoselectivity of enzymes for key transformations. For instance, a biocatalytic asymmetric reduction of a suitable precursor, followed by chemical modifications, can yield the desired enantiomer of the target acid in good yield and with moderate to high enantiomeric excess (ee). nih.gov Lipases, a class of enzymes, are particularly useful for the kinetic resolution of racemic mixtures. In a typical lipase-catalyzed kinetic resolution, one enantiomer of a racemic ester of this compound would be selectively hydrolyzed, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in enantiomerically enriched forms.

Another powerful method is the use of chiral auxiliaries . These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be acylated with a butanoyl group. Subsequent alkylation at the α-position with a suitable electrophile, guided by the steric influence of the auxiliary, would lead to the formation of one diastereomer preferentially. Cleavage of the auxiliary would then furnish the desired enantiomer of this compound. researchgate.netorganic-chemistry.org

Table 1: Comparison of Stereoselective Synthesis Strategies for Aryloxyalkanoic Acids

| Method | Principle | Typical Reagents/Catalysts | Advantages | Disadvantages |

| Chemoenzymatic Synthesis | Enzymatic kinetic resolution or asymmetric transformation | Lipases, Esterases, Ene-reductases | High enantioselectivity, Mild reaction conditions | Substrate specificity of enzymes, Potential for slow reaction rates |

| Chiral Auxiliaries | Diastereoselective reaction guided by a covalently attached chiral molecule | Evans oxazolidinones, Oppolzer's sultams | High diastereoselectivity, Predictable stereochemical outcome | Requires additional steps for attachment and removal of the auxiliary |

| Asymmetric Hydrogenation | Enantioselective reduction of an unsaturated precursor | Chiral transition metal catalysts (e.g., Rhodium, Ruthenium complexes) | High enantioselectivity, Catalytic process | Requires synthesis of unsaturated precursor, Catalyst cost |

Application of Catalysis in Synthetic Pathways (e.g., Lewis Acid Catalysis)

Catalysis plays a pivotal role in modern organic synthesis by enhancing reaction rates, improving selectivity, and promoting more environmentally benign processes. organic-chemistry.org The synthesis of this compound can benefit significantly from various catalytic approaches.

Lewis acid catalysis is particularly relevant for the etherification step, which forms the core phenoxy-butanoic acid linkage. The reaction between m-cresol (B1676322) and a suitable 4-carbon electrophile (e.g., an α-halo butanoate ester) can be promoted by a Lewis acid. The Lewis acid activates the electrophile, making it more susceptible to nucleophilic attack by the phenoxide. While specific Lewis acids for the synthesis of this compound are not extensively documented, general studies on etherification reactions suggest that catalysts like scandium triflate (Sc(OTf)₃) or bismuth triflate (Bi(OTf)₃) could be effective. researchgate.net These catalysts are known to promote ether formation under mild conditions.

Furthermore, Lewis acids can also catalyze the esterification of the carboxylic acid group, a key step in many synthetic and derivatization pathways. For instance, the use of magnesium perchlorate (B79767) (Mg(ClO₄)₂) has been shown to be a highly efficient catalyst for the esterification of carboxylic acids with dialkyl dicarbonates at room temperature. google.com This method offers a mild and effective way to prepare various esters of this compound.

Derivatization Strategies and Analogue Synthesis

To explore the structure-activity relationships and to develop tools for biological studies, the derivatization of this compound is crucial. This involves modifying different parts of the molecule to fine-tune its properties.

Structural Elaboration of the Butanoic Acid Side Chain

The butanoic acid side chain offers several points for modification. The carboxylic acid group is a primary target for derivatization.

Esterification is a common transformation that can alter the compound's polarity and pharmacokinetic properties. The reaction of this compound with various alcohols in the presence of an acid catalyst (like sulfuric acid) or a coupling agent (like dicyclohexylcarbodiimide, DCC) can produce a wide range of esters. nih.govnih.gov

Amidation is another key derivatization strategy. Reacting the carboxylic acid with an amine, often activated by a coupling reagent, yields the corresponding amide. researchgate.net This modification can significantly impact the compound's biological activity and its ability to form hydrogen bonds. For example, reacting this compound with different primary or secondary amines would generate a library of amide derivatives for further investigation.

Modifications of the Phenoxy Moiety for Targeted Research

The phenoxy ring provides another avenue for structural diversification. Modifications to the methyl group or the aromatic ring itself can be explored. For instance, replacing the methyl group with other alkyl or functional groups could modulate the compound's lipophilicity and electronic properties. While specific examples for this compound are scarce, general methods for aromatic substitution could be applied, although this might be more synthetically challenging than modifying the side chain.

Design and Synthesis of Chemically Modified Forms for Research Applications (e.g., prodrugs, probes)

Creating chemically modified versions of this compound is essential for its use as a research tool.

Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in the body. For carboxylic acid-containing compounds like this compound, a common prodrug strategy is to form an ester. nih.gov This can improve oral bioavailability by masking the polar carboxylic acid group. For example, an ester prodrug would be more lipophilic and could be designed to be cleaved by esterases in the body to release the active acid.

Molecular probes are essential for studying the mechanism of action and cellular localization of a compound. A fluorescent probe could be synthesized by attaching a fluorophore to the this compound scaffold. nih.govrsc.orgnih.gov The design of such a probe would involve linking a fluorescent moiety, such as fluorescein (B123965) or a rhodamine derivative, to the molecule, often via the carboxylic acid group, while ensuring that the modification does not abolish its biological activity. This would allow for the visualization of the compound's distribution and interaction within biological systems using fluorescence microscopy.

Table 2: Potential Derivatization Strategies for this compound

| Derivatization Strategy | Target Moiety | Potential Reagents | Purpose |

| Esterification | Butanoic acid | Alcohols, Acid catalyst/Coupling agents | Prodrug design, Altering polarity |

| Amidation | Butanoic acid | Amines, Coupling agents | Modifying biological activity, Hydrogen bonding |

| Fluorophore Conjugation | Butanoic acid or Phenoxy moiety | Fluorescent dyes with reactive groups | Creation of molecular probes for imaging |

Structure Activity Relationship Sar Investigations and Design Principles

Elucidation of Positional and Substituent Effects on the Biological Activity of Phenoxybutanoic Acid Scaffolds

The structure-activity relationship (SAR) of phenoxyalkanoic acids is significantly influenced by the nature, number, and position of substituents on the aromatic ring. These modifications alter the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets.

The biological activity and efficacy of phenoxyacetic acid derivatives are known to change based on the number and placement of substituents like chlorine atoms or methyl groups on the molecule. nih.gov For instance, in the context of herbicidal activity, these compounds often function as synthetic auxins. nih.gov The introduction of substituents into the aromatic ring of phenoxyacetic acid can alter the electronic structure and, consequently, its biological activity. nih.govmdpi.com The physicochemical properties, reactivity, and biological effects of the compound are dependent on the specific substitutions made. nih.govmdpi.com

Research comparing different substitutions reveals clear trends. For example, studies on chlorophenoxyacetic acids showed that 2,4-D (containing two chlorine atoms) caused a higher degree of lipid peroxidation than MCPA, where a chlorine atom is replaced by a methyl group. nih.gov This suggests that the type of substituent (chlorine vs. methyl) has a direct impact on the compound's biological effect.

The position of the substituent is equally critical. The herbicidal properties of phenoxyalkanoic acids are a classic example of this positional effect. The activity of these compounds is highly dependent on the substitution pattern on the phenyl ring. For a compound like 2-(3-Methylphenoxy)butanoic acid, the meta (3-position) placement of the methyl group is a defining structural feature that dictates its specific biological profile compared to its ortho (2-position) or para (4-position) isomers. While specific comparative data for this compound was not found in the search results, the principle remains that moving the methyl group to a different position would significantly alter the molecule's interaction with its target, likely the Transport Inhibitor Response 1 (TIR1) auxin co-receptor in plants. nih.gov

Table 1: Influence of Aromatic Ring Substituents on the Biological Activity of Phenoxyalkanoic Acids

| Base Scaffold | Substituent(s) & Position(s) | Resulting Compound | Observed Effect/Activity | Reference |

|---|---|---|---|---|

| Phenoxyacetic Acid | 2,4-dichloro | 2,4-D | High herbicidal activity; induces significant lipid peroxidation. | nih.gov |

| Phenoxyacetic Acid | 4-chloro, 2-methyl | MCPA | Effective herbicidal activity; causes less lipid peroxidation compared to 2,4-D. | nih.gov |

| Phenoxybutanoic Acid | Varying substitutions | Various Derivatives | Exhibited moderate 5α-reductase inhibitory activities in a specific study. | nih.gov |

Influence of Stereochemistry on Molecular Interactions and Selectivity

Many phenoxyalkanoic acids, including this compound, are chiral molecules due to the stereocenter at the second carbon of the butanoic acid chain. This chirality means the compound exists as two non-superimposable mirror images, or enantiomers: (R)-2-(3-Methylphenoxy)butanoic acid and (S)-2-(3-Methylphenoxy)butanoic acid. It is a well-established principle in pharmacology and agrochemistry that stereochemistry plays a pivotal role in biological activity. nih.gov

Biological systems, such as enzyme active sites and protein receptors, are themselves chiral. This inherent chirality often leads to stereoselective interactions, where one enantiomer (the eutomer) fits much more effectively into the target site and elicits a stronger biological response, while the other enantiomer (the distomer) may be less active or even inactive. nih.gov

In the case of phenoxyalkanoic acid herbicides like dichlorprop (B359615) (DCPP) and mecoprop (B166265) (MCPP), there is a strong enantioselectivity in their herbicidal activity. nih.gov Research has shown that the (R)-enantiomer is typically the more biologically active form (the eutomer) for this class of herbicides. nih.gov Molecular docking studies and binding assays have confirmed that the (R)-enantiomer preferentially binds to the auxin co-receptor complex TIR1-IAA7. nih.gov This stronger binding affinity is a key driver of the observed enantioselectivity. nih.gov Furthermore, studies have indicated that beyond target binding, stereoselectivity can also influence the absorption and translocation of the compound within the plant, with the more active (R)-enantiomer showing enhanced uptake and movement to the nucleus where the target receptor is located. nih.gov

This principle strongly suggests that the herbicidal or biological activity of this compound would also be enantioselective, with the (R)-isomer being significantly more potent than the (S)-isomer.

Table 2: Stereoselectivity in Phenoxyalkanoic Acid Activity

| Compound Class | Enantiomer | Biological Target Interaction | Observed Outcome | Reference |

|---|---|---|---|---|

| Phenoxyalkanoic Herbicides (e.g., DCPP, MCPP) | (R)-enantiomer (Eutomer) | Preferential and stronger binding to the TIR1-IAA7 co-receptor complex. | Higher herbicidal activity; enhanced absorption and translocation in plants. | nih.gov |

| (S)-enantiomer (Distomer) | Weaker binding affinity for the TIR1-IAA7 co-receptor complex. | Significantly lower herbicidal activity. | nih.gov |

Rational Design Principles for Novel Derivatives Based on SAR Insights

The insights gained from SAR and stereochemical studies provide clear principles for the rational design of new and improved derivatives based on the phenoxybutanoic acid scaffold. The goal of such design efforts is typically to enhance potency, increase target selectivity, and improve environmental sustainability.

Key design principles derived from the available research include:

Exploitation of Stereochemistry : The most significant principle is the focus on stereochemically pure compounds. Since the (R)-enantiomer is responsible for the majority of the desired biological activity in related herbicides, synthesizing the (R)-enantiomer of this compound exclusively would be a primary goal. nih.gov This approach, sometimes called a "chiral switch," can lead to products with higher potency at lower application rates and a reduced environmental load by eliminating the less active or inactive distomer. nih.gov

Optimizing Ring Substitution : The SAR data indicates that both the type and position of substituents on the phenyl ring are crucial. nih.govmdpi.com Starting with the this compound structure, a rational design strategy would involve exploring alternative substitutions at the 3-position. For example, replacing the methyl group with other small, lipophilic groups like an ethyl group (as in 2-(3-Ethylphenoxy)butanoic acid) or halogens of similar size could be investigated to see if binding affinity can be improved. nih.gov

Modification of the Carboxylic Acid Group : The carboxylic acid moiety is essential for the activity of auxin-like herbicides, likely participating in hydrogen bonding or salt bridge interactions at the receptor site. drugdesign.org Rational design could involve creating bioisosteres of the carboxylic acid—functional groups with similar physicochemical properties—to explore alternative interactions with the target protein and potentially improve properties like uptake and translocation.

Computational Modeling : Modern drug and herbicide design heavily relies on computational methods. mdpi.com Using the known structure of the TIR1 receptor, molecular docking studies can be performed with virtual libraries of novel this compound derivatives. nih.gov This allows researchers to predict the binding affinity and orientation of new designs in silico, prioritizing the synthesis of only the most promising candidates.

By combining these principles, chemists can move beyond random screening and systematically develop novel derivatives of this compound with potentially superior performance and a more favorable environmental profile. nih.gov

Mechanistic Dissection of Molecular and Cellular Interactions in Vitro Models

Identification and Validation of Molecular Targets in Defined Biological Systems

Phenoxyalkanoic acids, as a class, are primarily recognized for their herbicidal activity, which is mediated by their function as synthetic auxins. In plants, the primary molecular targets of these compounds are components of the auxin signaling pathway. The most well-characterized target is the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors . By mimicking the natural plant hormone indole-3-acetic acid (IAA), phenoxyalkanoic acids like Mecoprop (B166265) bind to these receptors, leading to the degradation of Aux/IAA transcriptional repressors and subsequent activation of auxin-responsive genes. This dysregulation of gene expression results in uncontrolled cell division and growth, ultimately causing plant death.

In non-plant systems, such as mammals, specific high-affinity molecular targets are less clearly defined. However, studies on related compounds have shown interactions with various enzymes. For instance, in rats, phenoxyacetic acids have been observed to interact with drug-metabolizing enzymes in the liver and intestines. nih.gov These findings suggest that in mammalian systems, the molecular targets are likely enzymes involved in xenobiotic metabolism rather than specific hormone receptors analogous to those in plants.

Another identified molecular target in plants is the acyl acid amido synthetase GH3.15 from Arabidopsis. This enzyme is capable of modifying auxinic herbicides, including phenoxyalkanoic acids, suggesting it is a direct molecular target. nih.gov The interaction with this enzyme can lead to the inactivation of the herbicide.

Enzyme Modulation and Kinetic Characterization (e.g., Inhibition, Activation)

Research on phenoxyacetic acids has demonstrated their ability to modulate the activity of several enzymes, primarily in the context of their metabolism and off-target effects.

In rats, exposure to 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) led to significant alterations in the activity of hepatic and intestinal enzymes. nih.gov MCPA, a close structural analog of 2-(3-Methylphenoxy)butanoic acid, was found to increase the activity of hepatic ethoxycoumarin O-deethylase and epoxide hydrolase. nih.gov Conversely, both 2,4-D and MCPA decreased the activity of hepatic glutathione (B108866) S-transferase. nih.gov These findings indicate that phenoxyalkanoic acids can act as modulators of key enzymes involved in detoxification and metabolism.

The following table summarizes the observed enzyme modulation by phenoxyacetic acids in rat liver and intestines.

| Enzyme | Tissue | Effect of MCPA | Effect of 2,4-D |

| Ethoxycoumarin O-deethylase | Liver | Increased | No significant change |

| Epoxide hydrolase | Liver | Increased | Increased |

| Glutathione S-transferase | Liver | Decreased | Decreased |

| UDP-glucuronosyltransferase | Liver | No significant change | Decreased |

| Ethoxycoumarin O-deethylase | Intestine | Increased | No significant change |

| Epoxide hydrolase | Intestine | Increased | No significant change |

| UDP-glucuronosyltransferase | Intestine | Decreased | No significant change |

Data sourced from a study on the effects of phenoxyacid herbicides in rats. nih.gov

In plants, the enzyme AtGH3.15 catalyzes the conjugation of amino acids to phenoxyalkanoic acids, effectively inactivating them. This represents a clear case of enzyme modulation where the herbicide acts as a substrate. nih.gov The kinetics of this modification would be crucial in determining the persistence and efficacy of the herbicide in different plant species.

Receptor Binding Assays and Ligand-Target Interaction Profiling

The primary receptor interaction for phenoxyalkanoic acids is with the TIR1/AFB auxin co-receptors in plants. wikipedia.org This binding is the critical initiating step in their herbicidal mechanism of action. The affinity of different phenoxyalkanoic acids for these receptors can vary, influencing their potency. While specific binding affinity data for this compound is not available, it is expected to bind to these receptors in a manner similar to other active phenoxyalkanoic herbicides.

In mammalian systems, there is no evidence to suggest that phenoxyalkanoic acids bind to a specific receptor with high affinity in a manner that would elicit a primary physiological response analogous to their effect in plants. While some studies have investigated the potential for these compounds to interact with various receptors, no definitive, high-affinity binding has been consistently demonstrated. Their effects in animals are generally considered to be related to toxicity at high doses rather than specific receptor-mediated signaling at low concentrations.

Elucidation of Intracellular Signaling Pathways Modulated by this compound Derivatives

The modulation of intracellular signaling pathways by this compound and its analogs is most clearly understood in plants. By binding to the TIR1/AFB co-receptors, these compounds trigger a signaling cascade that is normally regulated by auxin. This leads to the ubiquitin-mediated degradation of Aux/IAA transcriptional repressors, which in turn de-represses Auxin Response Factors (ARFs) . Activated ARFs then modulate the expression of a wide array of genes, leading to the observed physiological effects of uncontrolled growth.

In mammalian cells, the effects on intracellular signaling are less direct and are likely secondary to metabolic or cytotoxic effects, especially at higher concentrations. Phenolic compounds, in general, have been shown to modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.gov It is plausible that at sufficient concentrations, this compound could influence these pathways, potentially through mechanisms related to oxidative stress or by inhibiting enzymes within these cascades. However, specific studies elucidating these effects for this particular compound are lacking.

Investigation of Membrane Interactions and Permeation Mechanisms in Cellular Contexts

Studies on other phenoxy herbicides have provided insights into their interactions with cell membranes. For example, research on the effects of phenoxyherbicides on human erythrocyte membranes in vitro demonstrated that these compounds can alter membrane fluidity and the structure of membrane proteins. nih.gov Specifically, they were observed to induce changes in the shape of erythrocytes, leading to the formation of echinocytes. This suggests a direct interaction with the lipid bilayer and/or membrane-associated proteins.

The permeation of this compound across the plasma membrane is a critical step for it to reach its intracellular targets, such as the TIR1/AFB receptors in the nucleus of plant cells or metabolic enzymes in the cytoplasm and organelles of mammalian cells. The rate of permeation would be influenced by the physicochemical properties of the compound, such as its pKa and lipophilicity, as well as the composition of the specific biological membrane.

Computational Chemistry and Molecular Modeling Studies

In Silico Screening and Virtual Ligand Design Based on the Phenoxybutanoic Acid Scaffold

The phenoxybutanoic acid structure serves as a versatile scaffold for the design of new bioactive molecules. A scaffold is a core chemical structure upon which various functional groups can be systematically added to create a library of related compounds. This process, known as virtual ligand design, allows for the exploration of a vast chemical space to identify molecules with a high likelihood of binding to a specific biological target. nih.gov

The process often begins with the creation of a large, on-demand virtual library. nih.gov Starting with the 2-(3-Methylphenoxy)butanoic acid core, computational tools can enumerate millions of potential derivatives by adding different substituents at various positions on the phenyl ring and butanoic acid chain. youtube.com These virtual libraries can then be subjected to high-throughput virtual screening (HTVS), a computational technique that rapidly assesses the potential of these computer-generated molecules. nih.govresearchgate.net

A common strategy is hierarchical virtual screening, which uses a multi-step filtering process. nih.gov Initially, a rapid assessment based on 2D properties or shape similarity to known active ligands might be performed. nih.gov Molecules that pass this initial filter are then subjected to more computationally intensive methods like molecular docking. researchgate.net This approach efficiently narrows down a massive virtual library to a manageable number of promising candidates for further investigation. nih.gov

Table 1: Exemplar Virtual Library from this compound Scaffold

| Compound ID | R1 Substitution (Phenyl Ring) | R2 Substitution (Butanoic Acid) | Molecular Weight ( g/mol ) |

|---|---|---|---|

| VIRT-001 | 4-chloro | - | 228.66 |

| VIRT-002 | 4-fluoro | - | 212.21 |

| VIRT-003 | 5-nitro | - | 239.22 |

| VIRT-004 | - | 3-hydroxy | 210.22 |

This table represents a hypothetical, small subset of a virtual library that could be generated from the this compound scaffold for in silico screening.

Molecular Docking and Dynamics Simulations with Biological Macromolecules

Once promising candidates are identified, or a specific biological target is hypothesized, molecular docking is employed to predict how these molecules might interact with a protein. ajums.ac.irnih.gov Molecular docking algorithms place a ligand (e.g., a derivative of this compound) into the binding site of a target protein and calculate a score that estimates the binding affinity. nih.govresearchgate.net Studies on related phenoxybutyric acid derivatives have identified them as potential endothelin receptor antagonists and 5α-reductase inhibitors, making these proteins plausible targets for docking studies. nih.gov

The docking process reveals crucial information, such as the preferred orientation of the ligand in the binding pocket and the specific amino acid residues involved in interactions (e.g., hydrogen bonds, hydrophobic interactions). researchgate.net For example, docking simulations could predict that the carboxylic acid group of this compound forms a key hydrogen bond with a specific residue in the active site of its target enzyme. mdpi.com

Following docking, Molecular Dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-protein complex. nih.gov MD simulations track the movements of every atom in the system over time, offering insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein. frontiersin.orgplos.org Analysis of MD trajectories can confirm the persistence of key interactions seen in docking and reveal the role of water molecules in mediating the binding. mdpi.com

Table 2: Hypothetical Molecular Docking Results for this compound Derivatives Against a Target Protein

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Base Compound | -7.5 | TYR88, SER124, LEU210 |

| VIRT-001 (4-chloro) | -8.2 | TYR88, SER124, PHE211 |

| VIRT-002 (4-fluoro) | -7.9 | TYR88, SER124, LEU210 |

This table shows hypothetical docking scores and interacting amino acid residues, illustrating how computational methods can be used to rank and understand the binding of different derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchwithrutgers.com To build a QSAR model, a dataset of compounds with known activities (e.g., IC50 values) is required. nih.gov For phenoxybutanoic acids, this could involve synthesizing and testing a set of derivatives to generate the necessary data. nih.gov

In a QSAR study, various molecular descriptors (numerical values that encode different structural, physical, or chemical properties of a molecule) are calculated for each compound. mdpi.com Then, statistical methods are used to build a mathematical equation that correlates these descriptors with the observed biological activity. nih.govutm.my

A well-validated QSAR model can be a powerful predictive tool. researchwithrutgers.com It can be used to estimate the activity of virtual compounds from a library without the need for their synthesis and experimental testing, thereby prioritizing the most promising candidates. mdpi.com This approach significantly reduces the time and cost associated with identifying lead compounds. nih.gov The predictive power of a QSAR model is typically assessed using statistical metrics like the coefficient of determination (R²) and through internal and external validation procedures. mdpi.commdpi.com

Table 3: Hypothetical QSAR Model for Predicting pIC50 of Phenoxybutanoic Acid Derivatives

| Compound ID | LogP (Descriptor 1) | Polar Surface Area (Descriptor 2) | Experimental pIC50 | Predicted pIC50 |

|---|---|---|---|---|

| PBA-1 | 2.8 | 46.5 | 5.2 | 5.1 |

| PBA-2 | 3.2 | 46.5 | 5.5 | 5.6 |

| PBA-3 | 2.9 | 65.8 | 4.8 | 4.9 |

This table illustrates the core concept of a QSAR model, where molecular descriptors are used to predict the biological activity (pIC50 = -log(IC50)).

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)-Related Parameters in Preclinical Models

A promising drug candidate must not only be active against its target but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. numberanalytics.com Poor pharmacokinetics and toxicity are major reasons for drug failure in later stages of development. nih.gov In silico ADME prediction is now an integral part of the early drug discovery process, allowing for the flagging of compounds with potential liabilities. nih.govresearchgate.net

Various computational models, many of which are based on QSAR principles or machine learning algorithms, can predict key ADME parameters. github.comnih.gov For this compound and its derivatives, these models can estimate properties such as:

Absorption: Predictions of water solubility, intestinal absorption, and permeability through Caco-2 cell monolayers. mdpi.com

Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier (BBB). nih.gov

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes. nih.gov

Excretion: Estimation of parameters like total clearance. nih.gov

These predictions are often guided by well-established principles like Lipinski's Rule of Five, which helps assess the "drug-likeness" of a compound for oral administration. mdpi.com By profiling these properties early, researchers can prioritize or modify compounds to improve their pharmacokinetic profile. nih.gov

Table 4: Predicted In Silico ADME Properties for this compound Derivatives

| Compound ID | Predicted logS (Solubility) | Predicted Caco-2 Permeability | Predicted BBB Permeation | CYP2D6 Inhibition |

|---|---|---|---|---|

| Base Compound | -3.5 | High | Yes | Non-inhibitor |

| VIRT-001 (4-chloro) | -4.1 | High | Yes | Non-inhibitor |

| VIRT-003 (5-nitro) | -4.5 | Moderate | No | Inhibitor |

This table provides a hypothetical summary of predicted ADME properties for several derivatives, highlighting how these computational tools help in selecting candidates with favorable drug-like characteristics.

Advanced Analytical Techniques for Research and Characterization

The rigorous characterization of "2-(3-Methylphenoxy)butanoic acid" in a research setting relies on a suite of advanced analytical techniques. These methods are essential for confirming the chemical identity, determining the purity of research samples, and elucidating the compound's precise three-dimensional structure. The application of chromatographic and spectroscopic techniques provides the foundational data for its scientific investigation.

Metabolic Fate and Biotransformation Pathways Non Clinical/in Vitro Investigations

Investigation of Enzyme-Mediated Metabolism (e.g., Cytochrome P450 Enzymes, Esterases) in Isolated Systems

The initial steps in the metabolism of 2-(3-Methylphenoxy)butanoic acid are likely catalyzed by Phase I enzymes, most notably the cytochrome P450 (CYP450) superfamily of monooxygenases. mdpi.comnih.govnih.gov These enzymes are pivotal in the oxidative metabolism of a vast array of foreign compounds. mdpi.comnih.govnih.gov For this compound, CYP450 enzymes are predicted to mediate hydroxylation reactions on both the aromatic ring and the aliphatic butanoic acid side chain. The presence of a methyl group on the phenoxy ring and the stereocenter at the second position of the butanoic acid chain may influence the specific CYP450 isoforms involved and the regioselectivity of the hydroxylation.

In addition to CYP450, other enzyme systems could play a role. While this compound itself is not an ester, the general principle of side-chain modification is well-established. For instance, studies on other carboxylic acid derivatives have highlighted the involvement of various oxidoreductases. researchgate.net The butanoic acid moiety may undergo modifications analogous to fatty acid metabolism, such as β-oxidation, although this is less commonly observed for xenobiotics with this structure in initial in vitro screens.

The enzymatic processes involved can be investigated in isolated systems such as:

Human Liver Microsomes (HLM): These preparations contain a high concentration of CYP450 enzymes and are a standard tool for studying Phase I metabolism. nih.gov

Hepatocytes: These whole-liver cells contain a broader range of both Phase I and Phase II enzymes, offering a more complete picture of metabolic pathways. nih.gov

Recombinant CYP450 Enzymes: Using specific, individually expressed CYP450 isoforms can help identify which enzymes are primarily responsible for the metabolism of the compound. nih.gov

Identification of Major Metabolites in In Vitro Biological Systems

Based on the metabolism of structurally similar compounds, such as other phenoxyalkanoic acids and butanoic acid derivatives, several major metabolites of this compound can be predicted in in vitro systems. nih.govnih.govnih.gov

The primary metabolic transformations are expected to be:

Aromatic Hydroxylation: The addition of a hydroxyl group to the phenyl ring is a common metabolic pathway for phenolic compounds. nih.gov This can occur at various positions, leading to the formation of different isomeric hydroxy-metabolites.

Aliphatic Hydroxylation: The butanoic acid side chain can also be a target for hydroxylation at different carbon atoms.

Ether Bond Cleavage: The ether linkage between the phenoxy group and the butanoic acid moiety could be cleaved, leading to the formation of 3-methylphenol and 2-hydroxybutanoic acid.

Conjugation: Following Phase I hydroxylation, the newly formed hydroxyl groups can be conjugated with endogenous molecules like glucuronic acid (by UDP-glucuronosyltransferases, UGTs) or sulfate (B86663) (by sulfotransferases, SULTs) in systems containing these enzymes (e.g., hepatocytes). This results in highly water-soluble glucuronide and sulfate conjugates.

A study on the in vitro metabolism of phenoxypropoxybiguanide analogues in human liver microsomes identified multiple hydroxylated metabolites, supporting the likelihood of similar pathways for this compound. nih.gov Furthermore, the investigation of phenoxyethanol (B1677644) in human hepatocytes confirmed phenoxyacetic acid as the major metabolite, indicating that oxidation of the side chain is a significant route. nih.gov

The following table summarizes the predicted major metabolites.

| Predicted Metabolite | Metabolic Pathway | Enzyme System |

| Hydroxylated this compound (aromatic) | Aromatic Hydroxylation | Cytochrome P450 |

| Hydroxylated this compound (aliphatic) | Aliphatic Hydroxylation | Cytochrome P450 |

| 3-Methylphenol | Ether Bond Cleavage | Cytochrome P450 |

| 2-Hydroxybutanoic acid | Ether Bond Cleavage | Cytochrome P450 |

| Glucuronide Conjugates of Hydroxylated Metabolites | Glucuronidation (Phase II) | UGTs |

| Sulfate Conjugates of Hydroxylated Metabolites | Sulfation (Phase II) | SULTs |

Characterization of Biotransformation Pathways and Metabolite Structures

The biotransformation of this compound in vitro likely follows a multi-step process. The initial and rate-limiting step is often Phase I oxidation.

Predicted Biotransformation Pathways:

Oxidative Metabolism (Phase I): this compound is first acted upon by CYP450 enzymes. This can result in either hydroxylation of the aromatic ring or the aliphatic side chain. Aromatic hydroxylation would produce various isomers of hydroxyl-2-(3-methylphenoxy)butanoic acid. Aliphatic hydroxylation could occur at the 3- or 4-position of the butanoic acid chain. Another potential, though likely minor, initial pathway is the cleavage of the ether bond to yield 3-methylphenol and a butanoic acid derivative.

Conjugation (Phase II): The hydroxylated metabolites formed in Phase I are then susceptible to conjugation if the appropriate enzymes and cofactors are present. In hepatocyte incubations, these metabolites would likely be conjugated with glucuronic acid or sulfate to form highly polar and readily excretable products.

The structures of the predicted metabolites can be elucidated using modern analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the separation, identification, and structural confirmation of the various metabolic products formed in the in vitro incubations.

Emerging Research Frontiers and Future Directions

Integration with High-Throughput Screening Platforms for Novel Target Discovery

High-throughput screening (HTS) has revolutionized the field of drug discovery by enabling the rapid testing of vast libraries of chemical compounds against biological targets. evotec.comresearchgate.net While specific HTS campaigns targeting 2-(3-Methylphenoxy)butanoic acid are not extensively documented in publicly available literature, the integration of phenoxyalkanoic acids into HTS platforms is a promising avenue for identifying novel protein interactions and cellular effects.

The core principle of HTS involves the miniaturization and automation of assays to screen thousands to millions of compounds efficiently. evotec.com These assays can be designed to measure a wide range of biological activities, from the inhibition of specific enzymes to changes in cellular phenotypes. researchgate.net For a compound like this compound, HTS could be employed to:

Identify Novel Enzyme Inhibitors: Screen against a panel of enzymes to discover previously unknown inhibitory activities.

Uncover Receptor Modulators: Test for binding and functional modulation of various cell surface and nuclear receptors.

Phenotypic Screening: Assess the compound's effect on cellular processes such as proliferation, differentiation, or apoptosis in various cell lines, which can reveal novel mechanisms of action without a preconceived target.

A key example of HTS applied to a related compound is the development of a screening method for R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA) biosynthesis. nih.gov In this study, a colorimetric assay was developed to quantify R-HPPA production by microorganisms, allowing for the rapid screening of mutant strains with enhanced biosynthetic capabilities. nih.gov This approach, which relies on the detection of a hydroxylated aromatic product, demonstrates the feasibility of developing specific HTS assays for phenoxyalkanoic acids.

Future HTS campaigns involving this compound and its derivatives could utilize various detection technologies, including fluorescence, luminescence, and absorbance, to measure the compound's effect in biochemical or cell-based assays. researchgate.net The data generated from such screens can provide valuable starting points for drug discovery programs and help to elucidate the compound's mechanism of action.

Exploration of Novel Biological Scaffolds Derived from the this compound Core

The this compound structure serves as a versatile scaffold that can be chemically modified to create novel derivatives with diverse biological activities. The exploration of these novel biological scaffolds is a significant area of research aimed at developing new therapeutic agents with improved efficacy and selectivity.

The general structure of phenoxyacetic acid and its derivatives has been the foundation for the development of compounds targeting various biological pathways. For instance, researchers have designed and synthesized novel phenoxyacetic acid derivatives that act as selective COX-2 inhibitors, which are of interest for their anti-inflammatory properties. mdpi.com Similarly, phenoxyacetic acid derivatives have been explored as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. nih.gov

The derivatization of the this compound core can involve modifications at several positions:

The Carboxylic Acid Group: Esterification or amidation of the carboxylic acid can alter the compound's physicochemical properties, such as its solubility and cell permeability. These modifications can also influence the compound's interaction with biological targets.

The Phenyl Ring: Introduction of different substituents on the phenyl ring can modulate the compound's electronic and steric properties, leading to changes in its binding affinity and selectivity for specific targets.

The Butanoic Acid Chain: Altering the length or branching of the alkyl chain can impact the compound's lipophilicity and its fit within the binding pocket of a target protein.

An example of scaffold exploration with a related structure is the synthesis of novel phenoxyalkylcarboxylic acid derivatives based on natural product scaffolds like flavonoids and resveratrol. nih.gov These hybrid molecules were evaluated for their hypolipidemic activity, demonstrating that the combination of a phenoxyalkylcarboxylic acid moiety with other pharmacologically active structures can lead to compounds with enhanced biological effects. nih.gov

Future research in this area will likely focus on the rational design of novel scaffolds based on the this compound core, utilizing computational modeling and structure-activity relationship (SAR) studies to guide the synthetic efforts. The goal is to create new chemical entities with tailored biological activities for a range of therapeutic applications.

Methodological Advancements in Synthesis and Analysis Applicable to Phenoxybutanoic Acids Research

The efficient synthesis and accurate analysis of this compound and related compounds are crucial for their continued investigation and potential application. Ongoing advancements in synthetic organic chemistry and analytical techniques are providing researchers with more powerful tools to work with this class of molecules.

Synthetic Methodologies:

The synthesis of phenoxyalkanoic acids typically involves the reaction of a phenol (B47542) with a haloalkanoic acid or its ester under basic conditions. google.com While this is a well-established method, researchers are continually seeking to improve the efficiency, selectivity, and environmental footprint of these reactions. Recent advancements that could be applied to the synthesis of this compound include:

Improved Catalytic Systems: The use of novel catalysts to promote the etherification reaction, potentially leading to higher yields and milder reaction conditions.

Flow Chemistry: The implementation of continuous flow reactors can offer better control over reaction parameters, leading to improved product quality and scalability.

Green Chemistry Approaches: The development of synthetic routes that utilize more environmentally friendly solvents and reagents, and generate less waste.

A recent patent describes a process for making phenoxyalkanoic acids by the simultaneous addition of a haloalkanoic acid and an alkali metal hydroxide (B78521) to a hot mixture of the phenol and its alkali metal salt, which allows for the continuous removal of water and can improve reaction efficiency. google.com The synthesis of related structures, such as fenofibric acid, has also been optimized, providing insights into synthetic strategies for similar molecules. nih.gov

Analytical Techniques:

The accurate and sensitive analysis of phenoxybutanoic acids is essential for their detection and quantification in various matrices, including biological samples and environmental media. The primary analytical techniques used for this purpose are high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS). nih.govepa.govresearchgate.netdiva-portal.org

Recent advancements in these techniques that are applicable to the analysis of this compound include:

Ultra-High-Performance Liquid Chromatography (UHPLC): Offers higher resolution and faster analysis times compared to conventional HPLC.

Tandem Mass Spectrometry (MS/MS): Provides high selectivity and sensitivity for the quantification of target analytes in complex mixtures. diva-portal.org

Advanced Sample Preparation Techniques: The development of novel solid-phase extraction (SPE) and microextraction methods can improve the recovery and concentration of phenoxyalkanoic acids from various sample types. nih.govnih.gov

Derivatization Reagents: The use of fluorescent derivatizing agents, such as 9-anthryldiazomethane, can enhance the detection of phenoxy acid herbicides in HPLC analysis. nih.gov

A multiresidue method for the determination of phenoxyalkanoic acid herbicides in soil has been developed using microwave-assisted solvent extraction followed by online solid-phase extraction-liquid chromatography. nih.gov This method highlights the trend towards automated and integrated analytical workflows for the efficient analysis of this class of compounds.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 2-(3-Methylphenoxy)butanoic acid, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves coupling 3-methylphenol with a butanoic acid derivative (e.g., bromobutanoic acid) under nucleophilic aromatic substitution conditions. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., K₂CO₃). Post-synthesis purification via column chromatography or recrystallization ensures >95% purity. Monitoring reaction progress with TLC or HPLC minimizes by-product formation .

Q. How can researchers characterize the structural integrity of this compound and its intermediates?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substitution patterns and aromatic coupling.

- FT-IR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid).

- LC-MS or HRMS to verify molecular weight and purity.

- X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Screen for antioxidant activity via DPPH/ABTS radical scavenging assays, assess antimicrobial properties using MIC tests against Gram-positive/-negative bacteria, and evaluate cytotoxicity via MTT assays on mammalian cell lines. Dose-response curves (1–100 µM) and positive controls (e.g., ascorbic acid for antioxidants) are critical for validity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or methoxy substitution) on the phenyl ring affect the compound’s reactivity and bioactivity?

- Methodological Answer : Introduce substituents via electrophilic aromatic substitution or Pd-catalyzed cross-coupling. Compare analogs using:

- Computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or angiotensin-converting enzyme (ACE).

- In vitro enzymatic assays to quantify inhibition constants (Kᵢ).

- SAR analysis to correlate electron-withdrawing groups (e.g., -Cl) with enhanced antimicrobial potency .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Standardize assay protocols (e.g., consistent cell lines, solvent controls).

- Validate purity via orthogonal methods (e.g., NMR + LC-MS).

- Explore enantiomeric effects if the compound is chiral (e.g., (R)- vs. (S)-isomers).

- Meta-analysis of literature data to identify confounding variables (e.g., pH, incubation time) .

Q. How can computational modeling guide the design of this compound-based prodrugs?

- Methodological Answer :

- Use DFT calculations (e.g., Gaussian) to predict hydrolysis rates of ester prodrugs.

- Simulate intestinal permeability via PAMPA assays or Caco-2 models.

- Optimize logP values (<3) using substituents like methyl groups to balance solubility and membrane penetration .

Q. What advanced techniques elucidate the compound’s mechanism of action in oxidative stress pathways?

- Methodological Answer :

- ROS detection : Fluorescent probes (e.g., DCFH-DA) in cell-based assays.

- Western blotting to measure Nrf2/Keap1 pathway activation.

- Metabolomics (LC-MS/MS) to track glutathione levels and redox state changes .

Comparative and Analytical Questions

Q. How does this compound compare structurally and functionally to its closest analogs (e.g., MCPB or 4-CPB)?

- Methodological Answer :

- Structural comparison : Use ChemDraw or PubChem to overlay 3D structures. Note differences in substituent positions (e.g., 3-methyl vs. 4-chloro).

- Functional comparison : Parallel bioassays for herbicidal activity (e.g., auxin-like effects in plant models) or receptor binding (e.g., PPARγ).

- Thermodynamic stability : Compare melting points and solubility profiles .

Q. What analytical challenges arise in quantifying this compound in environmental samples, and how are they addressed?

- Methodological Answer :

- Matrix interference : Use SPE (solid-phase extraction) with C18 cartridges for cleanup.

- Detection limits : Employ UPLC-ESI-MS/MS with MRM mode for trace quantification (LOQ < 1 ppb).

- Standard addition method to correct for recovery losses in soil/water matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。